
N,N-dimethylpyrrolidine-3-carboxamide
Übersicht
Beschreibung
N,N-dimethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C₇H₁₄N₂O . It is also known by its hydrochloride salt form (CAS Number: 1211573-00-0 ). The compound belongs to the class of pyrrolidine derivatives and is used in various applications .
Synthesis Analysis
The synthesis of N,N-dimethylpyrrolidine-3-carboxamide involves the reaction of N,N-dimethylpyrrolidine (a tertiary amine) with isobutyl chloroformate (a carbonyl chloride). The reaction proceeds through an acylation process, resulting in the formation of the carboxamide. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring with two methyl groups attached to the nitrogen atom. The carboxamide functional group is connected to the third carbon of the pyrrolidine ring. The hydrochloride salt form adds a chloride ion to the compound. Refer to the chemical formula for a visual representation .
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides and Their Role in Antituberculosis : A set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated significant in vitro anti-tuberculosis activity against various strains, including multi- and extensive drug-resistant strains. These compounds are notable for their selective potency against drug-resistant tuberculosis and encouraging pharmacokinetics (Moraski et al., 2011).
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides in Tuberculosis Treatment : A series of these carboxamides were synthesized and showed excellent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, including multidrug-resistant strains. One compound, in particular, displayed acceptable safety and pharmacokinetic properties, suggesting a new direction for antituberculosis drug development (Wu et al., 2016).
Cancer Research and Treatment
- [18F]SU11248 as a Cancer Tyrosine Kinase Imaging Agent : The synthesis of a compound featuring a pyrrole-3-carboxamide structure, intended for positron emission tomography (PET) imaging of cancer tyrosine kinase, illustrates the potential of carboxamide derivatives in cancer diagnosis (Wang et al., 2005).
DNA Interaction and Gene Expression Control
- Pyrrole(H) Based Polyamides for DNA Recognition : N-Methylpyrrole-2-carboxamide, a component of polyamides, can target specific DNA sequences in the minor groove, impacting gene expression. Such polyamides have potential as medicinal agents in diseases like cancer (Chavda et al., 2010).
Synthesis of Novel Compounds and Materials
- Copper(II) Complexes with Carboxamide Units : The synthesis of new pentacoordinate ligands containing pyridine 2-carboxamide units and their application in creating Cu(II) complexes demonstrates the role of carboxamides in material chemistry (Rowland et al., 2001).
Pharmaceutical Co-crystals and Drug Design
- Carboxamide-pyridine N-oxide Heterosynthons in Co-crystals : These heterosynthons, formed by carboxamide-pyridine N-oxide interactions, are significant in pharmaceutical co-crystal formation, influencing drug properties and design (Reddy et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-3-4-8-5-6/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLOKZZHINFHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpyrrolidine-3-carboxamide | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



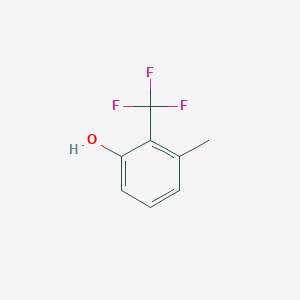
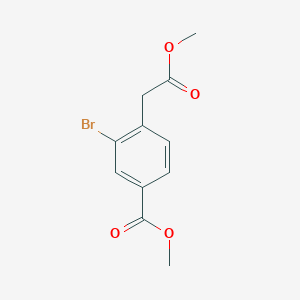
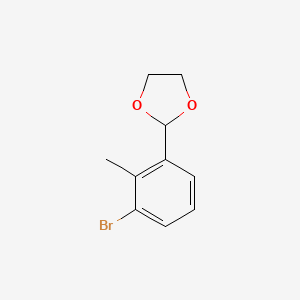
![Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride](/img/structure/B3210464.png)


![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3210498.png)
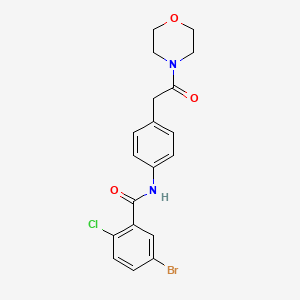
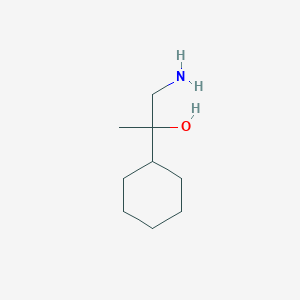
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

